Comprehensive Technical Guide on 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: Chemical Properties, Synthesis, and Applications in Isotopic Labeling
Comprehensive Technical Guide on 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester: Chemical Properties, Synthesis, and Applications in Isotopic Labeling
Executive Summary
For researchers and drug development professionals engaged in structural biology, peptide foldamer design, and drug metabolism and pharmacokinetics (DMPK), isotopic labeling remains a cornerstone of analytical precision. 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester (CAS: 1185240-67-8)[1] is a highly specialized, orthogonally protected stable isotope building block. Serving as a protected precursor to deuterated aminoisobutyric acid (AIB-d6), this compound allows for the seamless integration of a powerful helix-inducing residue into complex peptide sequences while providing distinct analytical advantages in NMR spectroscopy and mass spectrometry[2].
This whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its structural components, and self-validating experimental protocols for its deprotection and incorporation into peptide synthesis.
Chemical Structure and Physical Properties
The utility of this compound lies in its tripartite structural design, which balances isotopic functionalization with robust synthetic protection:
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The AIB-d6 Core: Aminoisobutyric acid (2-methylalanine) is an α,α -dialkylated non-proteinogenic amino acid. In this isotopologue, the two α -methyl groups are fully deuterated (-CD 3 ).
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N-(Phenylmethylene) Protecting Group: A Schiff base (imine) formed via condensation with benzaldehyde. This group protects the primary amine from premature reactivity, oxidation, or unwanted N-alkylation during upstream synthetic steps.
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Ethyl Ester: Protects the C-terminus, ensuring the molecule remains inert during base-catalyzed or nucleophilic transformations prior to peptide coupling.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester |
| CAS Number | 1185240-67-8 |
| Molecular Formula | C 13 H 11 D 6 NO 2 |
| Molecular Weight | 225.32 g/mol |
| Isotopic Purity | ≥ 98% atom D (Typical) |
| Appearance | Orange Liquid[3] |
| Research Application | Proteomics, Stable Isotope Labeling, Peptide Synthesis[4] |
Mechanistic Rationale in Structural Biology
The Causality of AIB Incorporation
AIB is heavily utilized in peptide drug development (e.g., in GLP-1 receptor agonists like semaglutide) to confer resistance against dipeptidyl peptidase-4 (DPP-4) degradation. Furthermore, due to the severe steric restriction of its ϕ and ψ dihedral angles, AIB acts as a rigid conformational lock, strongly inducing 310 -helical and α -helical secondary structures in peptide foldamers.
The Analytical Power of the d6 Isotopologue
While AIB is structurally invaluable, it presents a significant analytical hurdle: in 1 H-NMR spectroscopy, the six equivalent protons of the gem-dimethyl groups produce a massive, dominant singlet (~1.4–1.5 ppm). This signal often completely obscures the critical aliphatic region of the peptide, masking side-chain interactions. By utilizing the d6 isotopologue , this 6-proton singlet is entirely eliminated[2]. This isotopic silencing allows researchers to achieve high-resolution structural elucidation of complex foldamers. Additionally, the +6 Da mass shift provides a highly specific isotopic signature for tracking metabolic cleavage in DMPK mass spectrometry assays.
Analytical advantages of AIB-d6 incorporation in structural biology.
Experimental Workflows & Protocols
To utilize 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester in standard Solid-Phase Peptide Synthesis (SPPS), the molecule must undergo orthogonal deprotection to yield an Fmoc-protected free acid.
Protocol A: Orthogonal Deprotection to Fmoc-AIB-d6-OH
This protocol is a self-validating system: the distinct chemical sensitivities of the Schiff base (acid-labile) and the ethyl ester (base-labile) allow for sequential, controlled deprotection.
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Imine Hydrolysis (N-Deprotection):
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Procedure: Dissolve the starting material in tetrahydrofuran (THF). Add 1.5 equivalents of 1 M aqueous HCl. Stir vigorously at 25°C for 2 hours.
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Mechanistic Causality: The N-benzylidene Schiff base is highly susceptible to acidic hydrolysis. Mild aqueous acid selectively cleaves the imine to yield benzaldehyde and the AIB-d6 ethyl ester hydrochloride. The ethyl ester remains completely intact under these mild conditions.
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Validation: Extract the benzaldehyde byproduct with diethyl ether. The aqueous layer will contain the pure amine hydrochloride.
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Ester Saponification (C-Deprotection):
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Procedure: Concentrate the aqueous layer and redissolve the intermediate in a 1:1 mixture of Methanol/H 2 O. Add 5.0 equivalents of 3 M LiOH. Reflux at 70°C for 12–16 hours.
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Mechanistic Causality: The α,α -disubstitution of AIB creates immense steric hindrance around the carbonyl carbon, shielding it from nucleophilic attack. Standard room-temperature saponification is unviable. Elevated temperatures and a strong, small nucleophile (hydroxide) are required to drive the reaction to completion.
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Fmoc Protection:
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Procedure: Neutralize the solution, then react the free AIB-d6 amino acid with Fmoc-OSu (1.2 eq) in a 10% Na 2 CO 3 /1,4-dioxane buffer for 4 hours. Acidify to pH 2.0 and extract with ethyl acetate to isolate Fmoc-AIB-d6-OH.
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Step-by-step deprotection and Fmoc-functionalization workflow for SPPS.
Protocol B: Microwave-Assisted SPPS Coupling of AIB-d6
Coupling AIB to a growing peptide chain is notoriously difficult due to the gem-dimethyl steric bulk. Standard coupling reagents (e.g., HBTU/DIPEA) will result in severe sequence truncation.
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Activation: Pre-activate Fmoc-AIB-d6-OH (4.0 eq relative to resin loading) using HATU (3.9 eq) and HOAt (4.0 eq) in DMF, followed by the addition of highly hindered base DIPEA (8.0 eq).
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Mechanistic Causality: HOAt/HATU is mandatory. The steric bulk of AIB retards nucleophilic attack by the resin-bound amine. HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate that accelerates amidation.
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Coupling: Transfer the activated mixture to the resin. Utilize microwave irradiation (75°C, 25 Watts) for 15 minutes.
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Mechanistic Causality: Thermal energy is required to overcome the high activation energy barrier imposed by the α,α -dialkylation, ensuring >98% coupling efficiency.
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References
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Pharmaffiliates. "2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester Product Specification." Pharmaffiliates Catalog. 1[1]
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Santa Cruz Biotechnology (SCBT). "2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester." SCBT Stable Isotopes. 4[4]
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Czerwenka, C. et al. "Deracemization of a Dynamic Combinatorial Library Induced by (−)-Cytidine and (−)-2-Thiocytidine." Journal of the American Chemical Society. 2[2]
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Unlabeled Analog Reference (CAS 130146-17-7). "2-Methyl-N-(phenylmethylene)alanine Ethyl Ester." Pharmaffiliates.3[3]
